molecular formula C23H26N4O2 B6005972 N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6005972
M. Wt: 390.5 g/mol
InChI Key: VZFJSBSORCHSAS-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. One common method includes the condensation of an appropriate amine with a beta-carboline derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carboline derivatives such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific functional groups and the resulting biological activities. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)16-7-9-17(10-8-16)25-22(28)13-24-23(29)27-12-11-19-18-5-3-4-6-20(18)26-21(19)14-27/h3-10,15,26H,11-14H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFJSBSORCHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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